

# Commercial availability and suppliers of (R)-Piperidin-2-ylmethanol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (R)-Piperidin-2-ylmethanol

Cat. No.: B2921164

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An In-Depth Technical Guide to the Commercial Availability and Sourcing of **(R)-Piperidin-2-ylmethanol** for Pharmaceutical Research

## Authored by Gemini, Senior Application Scientist Introduction: The Strategic Importance of (R)-Piperidin-2-ylmethanol in Drug Discovery

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in the structural core of a vast number of therapeutic agents.<sup>[1][2]</sup> Its favorable physicochemical properties and synthetic versatility allow it to interact with a wide range of biological targets, leading to its incorporation in drugs for the central nervous system, as well as antiviral, anticancer, and anti-inflammatory agents.<sup>[3][4]</sup>

**(R)-Piperidin-2-ylmethanol** (CAS: 3197-44-2), a specific chiral derivative, represents a highly valuable building block for drug development professionals.<sup>[5]</sup> The introduction of a defined stereocenter at the 2-position provides a versatile chiral starting point for synthesizing complex, enantiomerically pure molecules.<sup>[6]</sup> The primary alcohol and the secondary amine of the piperidine ring offer two distinct points for chemical modification, making it an ideal intermediate for creating diverse molecular libraries aimed at discovering novel therapeutics.<sup>[3]</sup> This guide provides an in-depth analysis of its commercial availability, supplier vetting, quality control, and practical application for researchers, scientists, and drug development professionals.

# Part 1: Commercial Availability and Supplier Landscape

Sourcing high-quality **(R)-Piperidin-2-ylmethanol** is a critical first step for any research or development program. The compound is readily available from a range of global suppliers, catering to needs from discovery-scale research (milligrams) to process development (kilograms). Suppliers can be broadly categorized into large, multinational distributors and specialized chemical manufacturers.

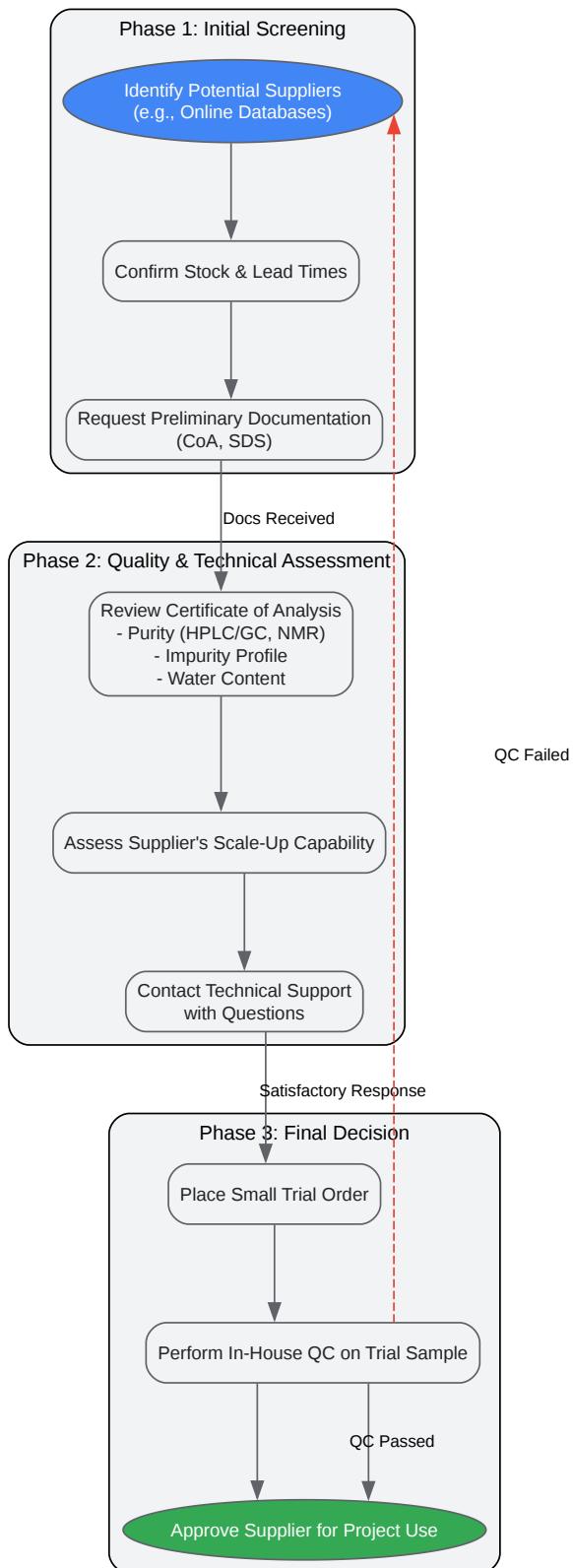
Below is a comparative table of prominent suppliers. Pricing is subject to fluctuation and should be confirmed directly with the vendor.

Supplier	Product Number (Example)	Purity Specification	Available Quantities	Key Documents Offered
Sigma-Aldrich (Merck)	AMBH2D6F5950 (via Ambeed)	≥97%	Grams	Certificate of Analysis (CoA), Certificate of Origin (COO), Safety Data Sheet (SDS)
AbacipharmTech	AB13342	≥95%	5g, 10g	Product Details[7]
ChemicalBook	N/A (Marketplace)	Typically ≥98%	Kg scale available from listed manufacturers[8]	SDS, General Properties[8]
Aceschem	ACS551709	≥95%	Inquire for pricing and availability	NMR, HPLC, CoA, MSDS[9]
BLD Pharm	N/A	Inquire	Gram to Kilogram	CoA, NMR[10]
PharmaBlock Sciences	N/A	Inquire	Custom synthesis and scale-up	N/A[8]

## Expert Insight: Navigating Supplier Selection

Choosing a supplier involves more than comparing list prices. For drug development, consistency, documentation, and scalability are paramount. Large distributors like Sigma-Aldrich offer reliability and extensive quality documentation, which is crucial for regulated environments. Specialized manufacturers and marketplaces like ChemicalBook can offer competitive pricing and bulk quantities, but require more rigorous vetting by the end-user.[8] Always request a lot-specific Certificate of Analysis (CoA) before purchase to verify purity and impurity profiles.

Below is a recommended workflow for vetting a potential supplier for **(R)-Piperidin-2-ylmethanol**.



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A logical workflow for qualifying a new chemical supplier.

## Part 2: Quality Control, Handling, and Storage

### Trustworthiness Through Self-Validation: The Certificate of Analysis

A Certificate of Analysis (CoA) is the primary document attesting to a product's quality. For a chiral building block like **(R)-Piperidin-2-ylmethanol**, a comprehensive CoA is non-negotiable.

Key Parameters to Scrutinize on a CoA:

- Identity Confirmation: Data from  $^1\text{H}$  NMR and Mass Spectrometry should be consistent with the structure.
- Purity Assessment: This is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of  $\geq 97\%$  is standard for research applications.
- Enantiomeric Purity (e.e.): Chiral HPLC or GC is required to confirm the enantiomeric excess and ensure the absence or minimal presence of the (S)-enantiomer. This is critical for stereospecific syntheses.
- Water Content: Often determined by Karl Fischer titration. Excess water can interfere with moisture-sensitive reactions.
- Residual Solvents: GC analysis may be used to identify and quantify any solvents remaining from the synthesis and purification process.

## Handling and Storage Protocols

**(R)-Piperidin-2-ylmethanol** is typically a colorless to light yellow solid or liquid. Proper handling and storage are essential to maintain its integrity.

- Storage Conditions: Suppliers recommend storing the compound at room temperature or under refrigeration (2-8°C), in a dark place, and under an inert atmosphere (e.g., Argon or

Nitrogen).[10] This prevents degradation from air, light, and moisture.

- Safety Information: The compound is classified with GHS07 pictograms, indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

## Part 3: Synthetic Context and Application

### A Glimpse into Synthesis: Understanding Potential Impurities

While multiple synthetic routes exist, a common laboratory-scale synthesis involves the debenzylation of a protected precursor, such as (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester.[3][8] This reaction is typically performed using catalytic hydrogenation with palladium on carbon (Pd/C).[3]

Understanding this synthetic route provides insight into potential impurities:

- Starting Material: Incomplete reaction can leave residual N-protected starting material.
- Catalyst Residues: Trace amounts of palladium may be present.
- Solvent Artifacts: Solvents used in the reaction and workup (e.g., ethyl acetate) may be present.[3]

### Experimental Protocol: N-Boc Protection of (R)-Piperidin-2-ylmethanol

To control its reactivity in subsequent synthetic steps, the secondary amine of the piperidine ring is often protected.[6] The tert-Butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions. The following is a representative protocol.

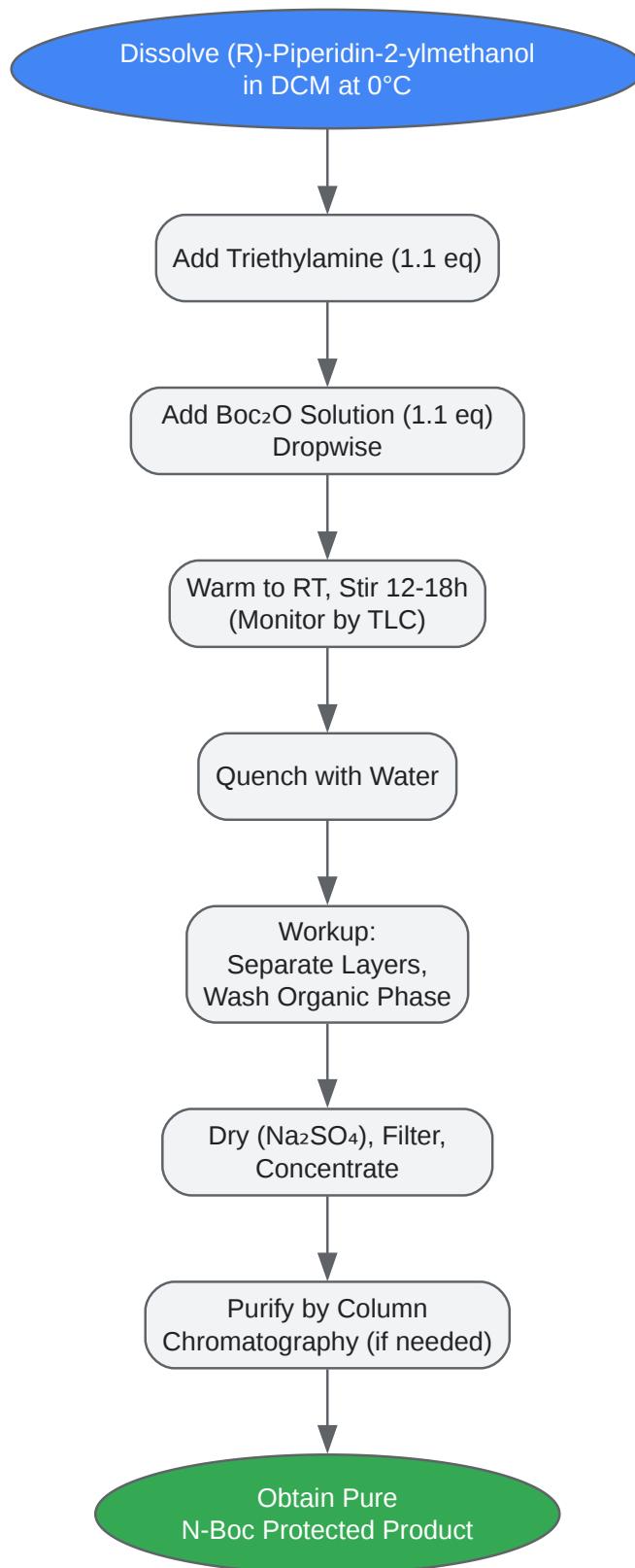
Materials:

- **(R)-Piperidin-2-ylmethanol** (1.0 eq)

- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O, 1.1 eq)
- Triethylamine (TEA, 1.1 eq) or Sodium Bicarbonate (NaHCO<sub>3</sub>)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)

#### Step-by-Step Methodology:

- **Dissolution:** Dissolve **(R)-Piperidin-2-ylmethanol** in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.
- **Base Addition:** Add triethylamine (1.1 eq) to the solution. This acts as a base to neutralize the acid formed during the reaction.
- **Boc<sub>2</sub>O Addition:** Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the cooled mixture dropwise over 15-20 minutes.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Once the starting material is consumed, quench the reaction by adding water.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure to yield the crude N-Boc protected product.
- **Purification (if necessary):** The crude product can be purified by silica gel column chromatography if needed to remove any unreacted starting material or byproducts.

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Workflow for N-Boc protection of **(R)-Piperidin-2-ylmethanol**.

## Conclusion

**(R)-Piperidin-2-ylmethanol** is a commercially accessible and highly strategic chiral building block for pharmaceutical R&D. Its successful application hinges on diligent supplier selection, rigorous quality assessment through documentation like the Certificate of Analysis, and proper handling. By understanding its commercial landscape and mastering its application in foundational synthetic transformations such as N-protection, researchers can effectively leverage this versatile intermediate to accelerate the discovery and development of novel therapeutics.

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- To cite this document: BenchChem. [Commercial availability and suppliers of (R)-Piperidin-2-ylmethanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2921164#commercial-availability-and-suppliers-of-r-piperidin-2-ylmethanol>]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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